(1R)-1-(thiophen-2-yl)ethan-1-amine
Description
Synthesis Analysis
The synthesis of 2-(thiophen-2-yl)ethanamine has been reported through a sequence of reactions starting with Knoevenagel-Doebner condensation of thiophen-2-carbaldehyde with malonic acid to yield the intermediate (E)-3-(thiophen-2-yl)acrylic acid. This intermediate then undergoes amination with thionyl chloride and ammonia to produce (E)-3-(thiophen-2-yl)acrylamide, which is finally reduced and rearranged to yield 2-(thiophen-2-yl)ethanamine (Wei Yun-yang, 2007).
Molecular Structure Analysis
The molecular structures of related compounds have been characterized by a variety of spectroscopic methods, including 1H NMR, MS, and LC analysis, to determine the structures and purities of the products and intermediates. Such detailed analyses are crucial for understanding the molecular framework and verifying the synthesis of the target compound (Wei Yun-yang, 2007).
Chemical Reactions and Properties
The chemical reactivity of (1R)-1-(thiophen-2-yl)ethan-1-amine includes its participation in C–S coupling reactions. A study demonstrates the utility of this compound in the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process showcases the compound's versatility in forming various sulfur-containing derivatives while maintaining high enantiopurity (Wenlong Jiang et al., 2018).
Physical Properties Analysis
Physical properties, such as melting points, solubility, and crystalline structure, are critical for understanding how (1R)-1-(thiophen-2-yl)ethan-1-amine behaves under different conditions. However, specific studies focusing solely on the physical properties of this compound are limited, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties of (1R)-1-(thiophen-2-yl)ethan-1-amine, including its reactivity with various reagents and under different chemical conditions, are essential for its application in synthesis and material science. Its role in catalysis, particularly in C–S coupling reactions, demonstrates its potential as a versatile building block for synthesizing a wide range of sulfur-containing organic compounds (Wenlong Jiang et al., 2018).
Scientific Research Applications
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Organic Chemistry
- Thiophene derivatives are among the most important aromatic heterocyclic derivatives .
- They are synthesized by heterocyclization of readily available S-containing alkyne substrates .
- These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
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Material Science
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Coordination Chemistry
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Pharmaceutical Research
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Artificial Intelligence and Drug Discovery
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Biosensors
properties
IUPAC Name |
(1R)-1-thiophen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJBVRVJQXVVPI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291995 | |
Record name | (αR)-α-Methyl-2-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(thiophen-2-yl)ethan-1-amine | |
CAS RN |
22038-88-6 | |
Record name | (αR)-α-Methyl-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22038-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Methyl-2-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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